2,4-diamino-5-(4-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile
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Overview
Description
2,4-DIAMINO-5-(4-ETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is a complex heterocyclic compound that belongs to the chromeno[2,3-b]pyridine family. This compound is notable for its diverse biological activities and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of multiple functional groups, such as amino, ethoxy, hydroxy, and cyanide, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIAMINO-5-(4-ETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE typically involves a one-pot process, which is an atom-economical approach that allows for various chemical transformations in a single reaction vessel without the need for intermediate purification. This method is advantageous as it reduces reaction time, saves chemical resources, and ensures high atom economy .
A common synthetic route involves the reaction of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture. The process includes Knoevenagel condensation, Pinner reactions, and cyclization to form the chromeno[2,3-b]pyridine core . The reaction conditions typically involve refluxing the mixture at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and eco-friendly approaches are often employed. The one-pot synthesis methodology is particularly suitable for industrial applications due to its efficiency and minimal waste generation .
Chemical Reactions Analysis
Types of Reactions
2,4-DIAMINO-5-(4-ETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxy group may yield quinones, while reduction of nitro groups results in amines. Substitution reactions can lead to various derivatives with modified functional groups.
Scientific Research Applications
2,4-DIAMINO-5-(4-ETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studies of reaction mechanisms and catalysis.
Industry: The compound is used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-DIAMINO-5-(4-ETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Pyridine Compounds with Antimicrobial and Antiviral Activities
Uniqueness
2,4-DIAMINO-5-(4-ETHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is unique due to its combination of functional groups, which confer a wide range of reactivity and biological activities. The presence of both amino and ethoxy groups, along with the chromeno[2,3-b]pyridine core, distinguishes it from other similar compounds and enhances its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C21H18N4O3 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2,4-diamino-5-(4-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H18N4O3/c1-2-27-13-6-3-11(4-7-13)17-14-8-5-12(26)9-16(14)28-21-18(17)19(23)15(10-22)20(24)25-21/h3-9,17,26H,2H2,1H3,(H4,23,24,25) |
InChI Key |
AYBAGRJMOCPVEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC4=C2C(=C(C(=N4)N)C#N)N |
Origin of Product |
United States |
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